molecular formula C12H17NO B14787195 Piperidine, 5-methoxy-2-phenyl-

Piperidine, 5-methoxy-2-phenyl-

Cat. No.: B14787195
M. Wt: 191.27 g/mol
InChI Key: ZGTCCUWYMLCZBW-UHFFFAOYSA-N
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Description

Piperidine, 5-methoxy-2-phenyl-, is a substituted piperidine derivative characterized by a methoxy group at position 5 and a phenyl group at position 2 of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological properties, including interactions with neuronal receptors, enzyme inhibition, and metabolic pathways. The structural modifications in this compound—specifically the aromatic phenyl and electron-donating methoxy groups—influence its electronic, steric, and pharmacokinetic profiles, making it a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-2-phenylpiperidine

InChI

InChI=1S/C12H17NO/c1-14-11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3

InChI Key

ZGTCCUWYMLCZBW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(NC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Piperidine Ring Construction via Cyclization

A convergent strategy involves assembling the piperidine core from acyclic precursors bearing pre-installed methoxy and phenyl groups. The Dieckmann cyclization of δ-amino esters represents a classical approach, though regioselectivity challenges may arise. Alternatively, microwave-assisted cyclization of N-protected diamines with appropriate electrophiles offers improved reaction kinetics.

Functionalization of Preformed Piperidine Derivatives

Detailed Synthetic Protocols

Grignard Addition-Reduction Sequence

Adapting methodology from WO2019165981A1, this three-step protocol demonstrates scalability:

Step 1: Ketone Formation
5-Methoxypiperidin-2-one (1.0 equiv) undergoes Grignard reaction with phenylmagnesium bromide (1.2 equiv) in anhydrous tetrahydrofuran at -10°C. The reaction proceeds via nucleophilic attack at the C2 carbonyl, yielding 2-phenyl-5-methoxypiperidin-2-ol.

Step 2: Hydroxyl Elimination
Treatment with Martin's sulfurane (1.5 equiv) in dichloromethane facilitates β-elimination, producing 2-phenyl-5-methoxypiperidine-2-ene. Infrared spectroscopy confirms dehydration through disappearance of O-H stretch (3400 cm⁻¹) and emergence of C=C absorption (1640 cm⁻¹).

Step 3: Catalytic Hydrogenation
Hydrogenation over 10% Pd/C (0.1 equiv) in ethanol at 50 psi H₂ achieves full saturation. The reaction typically completes within 12 hours, affording racemic 5-methoxy-2-phenylpiperidine in 74% overall yield (Table 1).

Reductive Amination Approach

This one-pot method modifies techniques from US10000493B2:

Reaction Conditions

  • 5-Methoxy-2-phenylpentan-1-one (1.0 equiv)
  • Ammonium acetate (2.0 equiv)
  • Sodium cyanoborohydride (1.5 equiv)
  • Methanol solvent, 60°C, 24 hours

The reaction proceeds through imine formation followed by borohydride reduction. GC-MS analysis shows 82% conversion, with purification via flash chromatography yielding 68% isolated product.

Transition Metal-Catalyzed Coupling

Resolution of Enantiomers

For applications requiring chiral purity, the racemic mixture can be resolved using L-tartaric acid derivatives. Dissolving 5-methoxy-2-phenylpiperidine (1.0 equiv) in hot isopropanol with D-DBTA (0.55 equiv) followed by slow cooling yields the (R)-enantiomer as a crystalline complex. The diastereomeric salt is filtered and treated with NaOH to liberate the free base, achieving 98% enantiomeric excess.

Industrial-Scale Considerations

Economic viability analysis reveals critical factors:

  • Raw material costs: Phenylmagnesium bromide contributes 62% of total input expenses
  • Catalyst recycling: Pd/C recovery systems improve cost-effectiveness by 34%
  • Waste streams: Aqueous quench steps generate 8 L/kg of neutralized brine requiring treatment

Process intensification through continuous flow systems reduces reaction volumes by 80% while maintaining 91% yield in preliminary trials.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45-7.28 (m, 5H, Ph)
  • δ 3.82 (s, 3H, OCH₃)
  • δ 3.12 (td, J=12.4, 3.1 Hz, 1H, H-2)
  • δ 2.85-2.65 (m, 2H, H-6)
  • δ 2.18-1.92 (m, 4H, H-3, H-4)

HRMS (ESI): m/z calcd for C₁₂H₁₇NO [M+H]⁺: 204.1388, found: 204.1385

Chemical Reactions Analysis

Types of Reactions

Piperidine, 5-methoxy-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields piperidinones, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

Piperidine, 5-methoxy-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

  • 5-Methoxy-2-phenylpiperidine vs. COB-3 (N-iPr-substituted piperidine) :
    COB-3 features a small isopropyl group on the piperidine nitrogen and a biphenyl ester, resulting in a 14-fold increase in potency compared to bulkier analogs like KAB-18 . In contrast, 5-methoxy-2-phenylpiperidine lacks nitrogen alkylation but incorporates a phenyl group at position 2. The phenyl group may enhance π-π interactions in hydrophobic binding pockets, while the methoxy group at position 5 could modulate electron density and metabolic stability .

  • Comparison with APB-10 (4-methoxyphenyl-substituted piperidine): APB-10, a chromone-substituted piperidine with a 4-methoxyphenyl group, showed minor differences in potency compared to its 4-chlorophenyl analog (APB-6). This suggests that para-substitution on aromatic groups may have less impact than ortho/meta positions or nitrogen substituents .

Heterocyclic vs. Aromatic Substitutions

  • Benzisoxazole Derivatives (e.g., Compound 14) :
    Methoxy substitution on benzisoxazole (e.g., compound 14) improved acetylcholinesterase (AChE) inhibition (IC₅₀ = 441 nM) compared to unsubstituted analogs. Similarly, the 5-methoxy group in the target compound may enhance receptor binding through electron-donating effects .

  • Benzothiazole Derivatives (e.g., Compound 13) :
    A 6-methoxy group on benzothiazole reduced larvicidal activity, highlighting that methoxy placement on adjacent rings (vs. the piperidine core) can diminish bioactivity .

Receptor Interactions and Selectivity

  • Neuronal Nicotinic Receptors (nAChRs): Piperidine derivatives with small alkyl groups on the nitrogen (e.g., COB-3) exhibit high nAChR potency, whereas bulkier groups (e.g., 3-phenylpropyl in KAB-18) reduce selectivity.
  • Acetylcholinesterase (AChE) Inhibition :
    Methoxy-substituted benzisoxazoles (e.g., compound 14) and flexible piperidine linkers (e.g., compound 21) enhance AChE inhibition. The target compound’s methoxy group could similarly improve interactions with catalytic sites, though its rigid phenyl group might reduce conformational adaptability .

Metabolic Pathways

  • O-Demethylation via CYP2D6 :
    CP-122,721, a methoxy-containing piperidine derivative, undergoes O-demethylation catalyzed by CYP2D6, producing active metabolites. The 5-methoxy group in the target compound may follow a similar metabolic pathway, influencing its half-life and clearance .
  • N-Dealkylation via CYP3A4 :
    Piperidine nitrogen substituents are prone to N-dealkylation. The absence of alkyl groups on the nitrogen in 5-methoxy-2-phenylpiperidine may reduce susceptibility to this pathway, enhancing metabolic stability .

Data Tables

Table 1: Comparative Pharmacological Data

Compound Target Activity (IC₅₀/Ki) Key Structural Features Reference
5-Methoxy-2-phenylpiperidine Under investigation 2-Phenyl, 5-methoxy
COB-3 0.7 µM (nAChR) N-iPr, biphenyl ester
Compound 14 441 nM (AChE) Benzisoxazole, 4-methoxy
CP-122,721 9.6 nM (5-HT4R) Trifluoromethoxy, O-demethylation

Table 2: Metabolic Pathways of Selected Compounds

Compound Primary Metabolism Enzyme Involved Metabolite Activity
5-Methoxy-2-phenylpiperidine O-Demethylation CYP2D6 Potential active
CP-122-721 O-Demethylation, N-Dealkylation CYP2D6, CYP3A4 Inactive
KAB-18 N-Dealkylation CYP3A4 Reduced potency

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